molecular formula C6H5BrFNO2S B1272842 4-Bromo-3-fluorobenzenesulfonamide CAS No. 263349-73-1

4-Bromo-3-fluorobenzenesulfonamide

Cat. No.: B1272842
CAS No.: 263349-73-1
M. Wt: 254.08 g/mol
InChI Key: QTICZSSQSQDJEX-UHFFFAOYSA-N
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Description

4-Bromo-3-fluorobenzenesulfonamide is an organic compound with the chemical formula C6H5BrFNO2S. It is a white crystalline solid that is soluble in many organic solvents. This compound is used as a starting material or intermediate in organic synthesis, particularly in the production of pharmaceuticals, dyes, and other organic compounds .

Preparation Methods

The preparation of 4-Bromo-3-fluorobenzenesulfonamide typically involves the reaction of 3-fluorobenzenesulfonyl chloride with p-bromoaniline. The reaction conditions can be adjusted as needed to optimize yield and purity. This method is relatively straightforward and is commonly used in both laboratory and industrial settings .

Chemical Reactions Analysis

4-Bromo-3-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-3-fluorobenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of dyes and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate of the enzyme, thereby blocking its function. This mechanism is similar to that of other sulfonamide drugs, which act as competitive antagonists of p-aminobenzoic acid in the synthesis of folic acid .

Comparison with Similar Compounds

4-Bromo-3-fluorobenzenesulfonamide can be compared with other similar compounds, such as:

  • 3-Cyano-4-fluorobenzenesulfonamide
  • N-(4-Bromophenyl)-4-fluorobenzenesulfonamide
  • N-(2,3-Dimethylphenyl)-4-fluorobenzenesulfonamide
  • N-(3,4-Dimethylphenyl)-4-fluorobenzenesulfonamide

These compounds share similar structural features but differ in their substituents, which can affect their reactivity and applications. The unique combination of bromine and fluorine atoms in this compound makes it particularly useful in specific synthetic and research applications .

Properties

IUPAC Name

4-bromo-3-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTICZSSQSQDJEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380908
Record name 4-Bromo-3-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263349-73-1
Record name 4-Bromo-3-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 263349-73-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

According to general procedure A, 4-Bromo-3-fluoro-benzenesulfonyl chloride (0.40 g, 1.46 mmol) and ammonia (20 mL, ca. 7N in methanol) were stirred together for 16 hours. 4-bromo-3-fluorobenzenesulfonamide was provided after purification (0.23 g, 61%). HRMS: calcd for C6H5BrFNO2S, 252.92084; found (EI, M+), 252.9201. HPLC purity 100.0% at 210-370 nm, 7.5 min.; the Xterra® RP18 column, 3.5μ, 150×4.6 mm column, 1.2 mL/min., 85/15-5/95 (ammonium formate buffer pH=3.5/ACN+MeOH) for 10 min., hold 4 min.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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